
urogastrone, Lys-beta-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urogastrone, Lys-beta-, also known as Urogastrone, Lys-beta-, is a useful research compound. Its molecular formula is C6H16N2O. The purity is usually 95%.
BenchChem offers high-quality urogastrone, Lys-beta- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about urogastrone, Lys-beta- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Treatment of Metabolic Disorders
Lys-beta-urogastrone has shown promise in treating metabolic disorders such as diabetes and obesity. Research indicates that it can enhance insulin sensitivity and promote glucose metabolism. A study demonstrated that administering Lys-beta-urogastrone resulted in improved glycemic control in diabetic animal models, suggesting its potential as a therapeutic agent for managing blood sugar levels .
Tissue Regeneration
The regenerative properties of Lys-beta-urogastrone have been explored in various contexts, including wound healing and tissue repair. In vitro studies have shown that this peptide can stimulate fibroblast proliferation and collagen synthesis, which are crucial for tissue regeneration . Furthermore, case studies involving neonatal mice indicated that Lys-beta-urogastrone promotes precocious eyelid separation and incisor eruption, highlighting its role in developmental processes .
Cancer Therapy
Lys-beta-urogastrone has been investigated for its potential use in cancer therapy due to its ability to modulate epidermal growth factor receptor signaling. By enhancing the activity of growth factors, it may improve the efficacy of existing cancer treatments. Research has shown that combining Lys-beta-urogastrone with traditional chemotherapeutics can lead to synergistic effects, increasing tumor cell sensitivity to treatment .
Binding Affinity
The binding affinity of Lys-beta-urogastrone to the epidermal growth factor receptor is critical for its biological activity. Studies have indicated that specific amino acid residues in the peptide are essential for optimal receptor binding. For instance, mutations in these residues significantly reduce the peptide's efficacy .
Pharmacokinetics
Lys-beta-urogastrone exhibits favorable pharmacokinetic properties, including enhanced stability and prolonged half-life compared to its natural counterpart. This allows for less frequent dosing while maintaining therapeutic efficacy .
Table 1: Summary of Biological Activities
Application | Effect | Reference |
---|---|---|
Metabolic Disorders | Improved glycemic control | |
Tissue Regeneration | Enhanced fibroblast proliferation | |
Cancer Therapy | Increased tumor cell sensitivity |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | Extended compared to urogastrone |
Stability | Increased |
Case Studies
Case Study 1: Diabetes Management
In a controlled study involving diabetic mice, administration of Lys-beta-urogastrone at varying doses (0.18 - 3.24 micrograms per gram body weight) resulted in significant improvements in insulin sensitivity and reductions in blood glucose levels over a four-week period .
Case Study 2: Wound Healing
A series of experiments on wound healing demonstrated that topical application of Lys-beta-urogastrone accelerated healing rates in animal models by promoting angiogenesis and collagen deposition .
Analyse Chemischer Reaktionen
Structural Characteristics and Disulfide Bond Formation
Lys-beta-urogastrone is a 53-amino acid polypeptide with three intramolecular disulfide bonds critical for its biological activity. The disulfide bonds connect cysteine residues at positions 6–20, 14–31, and 33–42 (Figure 1) . These bonds stabilize the tertiary structure necessary for receptor binding and bioactivity.
Key Findings :
-
Disulfide Bond Engineering : Partial acid hydrolysis and oxidation experiments confirmed the disulfide connectivity, enabling structure-activity studies .
-
C-Terminal Truncation : Removal of up to six residues from the C-terminus does not reduce biological potency, suggesting the N-terminal region is critical for activity .
Disulfide Bonds | Cysteine Positions | Role |
---|---|---|
Bond 1 | Cys6–Cys20 | Stabilizes loop structure |
Bond 2 | Cys14–Cys31 | Maintains receptor-binding |
Bond 3 | Cys33–Cys42 | Anchors C-terminal domain |
Enzymatic Cleavage and Activation
Lys-beta-urogastrone is derived from a high-molecular-weight precursor in serum. Trypsin treatment cleaves this precursor to release the active peptide .
Key Findings :
-
Serum Precursor : A 1–2 × 10⁵ Da precursor protein releases Lys-beta-urogastrone (6.2 kDa) upon trypsin digestion .
-
Proteolytic Processing : Fragments like hEGF-(1-52), hEGF-(1-51), and hEGF-(1-50) retain full biological activity, indicating tolerance to C-terminal truncation .
Fragment | Amino Acid Length | Bioactivity (vs. Native) |
---|---|---|
hEGF-(1-53) | 53 | 100% |
hEGF-(1-52) | 52 | 98% |
hEGF-(1-51) | 51 | 95% |
Synthetic Approaches and Chemical Modifications
The total synthesis of urogastrone involves segment condensation and selective deprotection strategies.
Key Steps :
-
Segment Condensation : The polypeptide chain is assembled from 10 smaller segments using tert-butoxycarbonyl (Boc) and acetamidomethyl (Acm) protective groups .
-
Disulfide Bond Formation : Oxidative folding under controlled pH (7.5–8.0) with iodine or air oxidation ensures correct disulfide pairing .
-
Lysine Addition : The N-terminal lysine is incorporated via solid-phase synthesis, enhancing stability and receptor affinity .
Synthetic Yield :
Biological Activity and Receptor Interaction
Lys-beta-urogastrone binds the epidermal growth factor receptor (EGFR) to induce mitogenic and anti-secretory effects.
Key Findings :
-
Receptor Binding : The lysine modification enhances interaction with EGFR’s extracellular domain, increasing potency by 1.5-fold compared to native hEGF .
-
Dose-Dependent Effects :
Parameter | Mice | Sheep |
---|---|---|
Effective Dose | 0.18–3.24 µg/g | 50–118 µg/kg |
Plasma Concentration | 1.1–79 µg/L | 1.1–79 µg/L |
Biological Response | Epithelial proliferation | Gastric acid inhibition |
Degradation and Stability
Lys-beta-urogastrone is stable in acidic environments (e.g., gastric juice) but susceptible to proteolysis in serum.
Key Findings :
Eigenschaften
CAS-Nummer |
121684-87-5 |
---|---|
Molekularformel |
C6H16N2O |
Molekulargewicht |
0 |
Synonyme |
urogastrone, Lys-beta- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.